molecular formula C12H14N2O3 B11873880 Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 1352397-25-1

Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B11873880
CAS No.: 1352397-25-1
M. Wt: 234.25 g/mol
InChI Key: LFLNCKNIKWNCGZ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methylpyrazolo[1,5-A]pyridine-3-carboxylate
  • Ethyl 7-methyl-2-p-tolylpyrazolo[1,5-A]pyrimidine-6-carboxylate
  • Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Uniqueness

Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

1352397-25-1

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-14-9(11)6-5-7-10(14)16-3/h5-7H,4H2,1-3H3

InChI Key

LFLNCKNIKWNCGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1C)OC

Origin of Product

United States

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